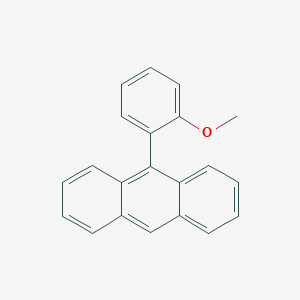
9-(2-Methoxyphenyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Methoxyphenyl)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound features a methoxy group attached to the phenyl ring at the 9th position of the anthracene core, which can significantly influence its chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Methoxyphenyl)anthracene typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are performed under mild conditions and often yield high purity products . For instance, the Suzuki coupling reaction can be carried out using palladium catalysts in the presence of a base and a solvent like tetrahydrofuran (THF). The reaction conditions are optimized to ensure high yields and purity of the final product .
Industrial Production Methods: Industrial production of anthracene derivatives, including this compound, often involves large-scale batch processes. These processes are designed to maximize yield and minimize impurities. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 9-(2-Methoxyphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form anthraquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be carried out on the anthracene core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Nitroanthracene, bromoanthracene, etc.
Aplicaciones Científicas De Investigación
9-(2-Methoxyphenyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of OLEDs and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 9-(2-Methoxyphenyl)anthracene is primarily related to its photophysical properties. The compound absorbs light and undergoes electronic transitions, which can result in fluorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes. The molecular targets and pathways involved include the interaction with light and the subsequent emission of photons .
Comparación Con Compuestos Similares
- 9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
Comparison: 9-(2-Methoxyphenyl)anthracene is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to 9,10-diphenylanthracene and 9,10-dimethylanthracene, the methoxy group can enhance the compound’s solubility and alter its photophysical properties, making it suitable for specific applications such as OLEDs and fluorescent probes .
Propiedades
Fórmula molecular |
C21H16O |
|---|---|
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
9-(2-methoxyphenyl)anthracene |
InChI |
InChI=1S/C21H16O/c1-22-20-13-7-6-12-19(20)21-17-10-4-2-8-15(17)14-16-9-3-5-11-18(16)21/h2-14H,1H3 |
Clave InChI |
AUWKVIPWXPGTSL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


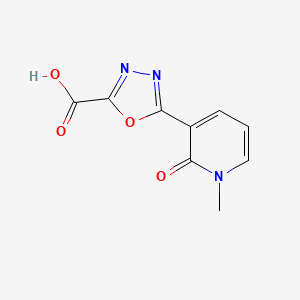
![4-Phenyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14122799.png)
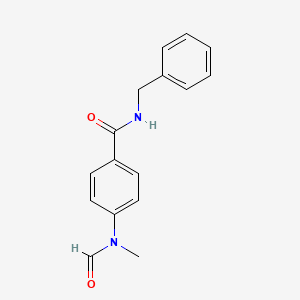

![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122829.png)
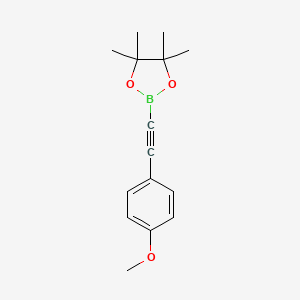

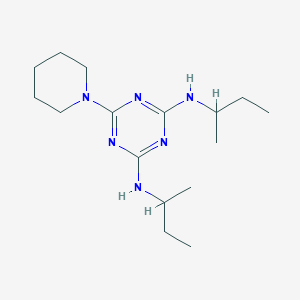
![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14122843.png)
![4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide](/img/structure/B14122853.png)
![12,16-Dimethyl-6-(methylamino)-15-[1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B14122863.png)
![N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14122864.png)


